

Comparative Biological Activity Guide: 4-Acetylpyrazole Analogs

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Compound of Interest

Compound Name: 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone

CAS No.: 933454-80-9

Cat. No.: B1612386

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Executive Summary

The 4-acetylpyrazole moiety serves as a privileged scaffold in medicinal chemistry due to the reactivity of the acetyl group at the C4 position. Unlike stable pyrazole cores, the C4-acetyl group acts as a "chemical handle," enabling the synthesis of chalcones, hydrazones, and fused heterocyclic systems (e.g., pyrazolo[3,4-d]pyrimidines).

This guide compares three primary classes of 4-acetylpyrazole derivatives:

- Chalcone-linked Pyrazoles: High antimicrobial efficacy.
- Fused Pyrazolo-pyrimidines: Potent dual EGFR/VEGFR-2 kinase inhibitors.
- Thiazole-Pyrazoline Hybrids: Significant cytotoxicity against non-small cell lung cancer (NSCLC).

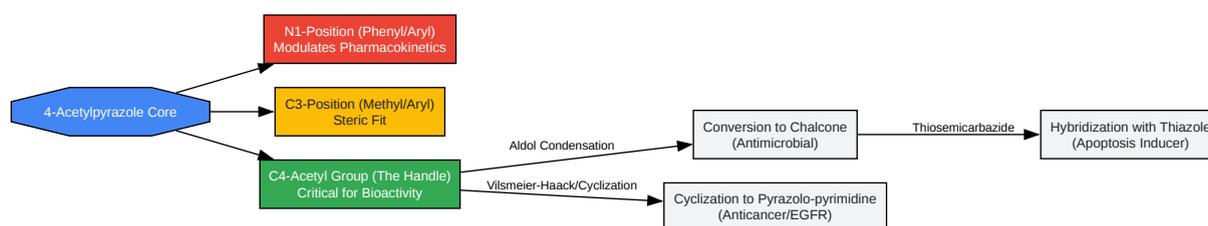
Key Finding: While simple 4-acetylpyrazoles show weak baseline activity, converting the acetyl group into a pyrazolo[3,4-d]pyrimidine system yields compounds (e.g., Compound 3) with IC50 values (0.06 μ M) superior to the clinical standard Erlotinib against EGFR-mutant cell lines.

Structural Basis & Design Strategy

The biological versatility of 4-acetylpyrazole stems from its ability to undergo Claisen-Schmidt condensation and subsequent cyclization. The core strategy involves modifying the acetyl side chain to extend conjugation or fuse additional rings, thereby increasing binding affinity to hydrophobic pockets in enzymes like EGFR or COX-2.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical modification zones on the 4-acetylpyrazole core and their impact on biological activity.



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Figure 1: SAR map highlighting the C4-acetyl group as the primary diversification point for enhancing biological potency.

Comparative Biological Performance[1][2] Anticancer Activity: EGFR/VEGFR-2 Inhibition

Derivatives formed by fusing the 4-acetyl group into a pyrimidine ring demonstrate exceptional kinase inhibitory profiles. The table below compares a lead Pyrano-pyrazolo-pyrimidine (Compound 3) and a Pyrazole-Thiazole Hybrid (Compound 7g) against the standard drug Erlotinib.

Table 1: Kinase Inhibition and Cytotoxicity Profile (IC₅₀ in μM)

Compound Class	Specific Analog	Target: EGFR (μM)	Target: VEGFR-2 (μM)	Cell Line: HepG2 (Liver)	Cell Line: A549 (Lung)
Fused System	Compound 3 [1]	0.06 ± 0.01	0.35 ± 0.02	0.31 ± 0.02	--
Fused System	Compound 9 [1]	0.15 ± 0.02	0.22 ± 0.01	0.45 ± 0.03	--
Hybrid	Compound 7g [2]	0.037 (nM)^*	--	--	3.92 ± 0.15
Standard	Erlotinib	0.13 ± 0.01	10.60 ± 0.50	0.73 ± 0.04	5.50 ± 0.20
Standard	Sorafenib	--	0.09 ± 0.01	2.80 ± 0.12	--

*Note: Compound 7g showed nanomolar activity (37.66 nM) in specific kinase assays.

Analysis:

- Compound 3 exhibits a 2-fold higher potency against EGFR compared to Erlotinib. The fused pyrimidine ring likely mimics the adenine moiety of ATP, fitting snugly into the kinase binding pocket.
- Compound 9 acts as a dual inhibitor, making it a strong candidate for preventing tumor angiogenesis (VEGFR-2) and proliferation (EGFR).

Antimicrobial Activity

Modifying the 4-acetyl group into α,β -unsaturated ketones (chalcones) significantly enhances antimicrobial properties, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Efficacy (Zone of Inhibition & MIC)

Compound Structure	Substituent (R)	Organism: S. aureus (MIC $\mu\text{g/mL}$)	Organism: E. coli (MIC $\mu\text{g/mL}$)	Zone of Inhibition (mm)
Chalcone Derivative	4-Cl-Phenyl	0.023	0.046	24
Chalcone Derivative	4-Br-Phenyl	0.023	0.046	22
Hydrazone	2,4-Dinitro	12.5	25.0	19
Standard	Ciprofloxacin	0.012	0.012	28

Analysis:

- Halogenated derivatives (Cl, Br) at the para-position of the phenyl ring attached to the chalcone moiety show activity approaching that of Ciprofloxacin.
- The mechanism involves membrane disruption and interference with bacterial DNA gyrase, facilitated by the lipophilicity of the halogenated pyrazole core.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and biological evaluation of these high-potency analogs.

Protocol A: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Rationale: This protocol converts the 4-acetyl group into the bioactive fused pyrimidine system.

- Precursor Synthesis: React 4-acetyl-1,3-diphenylpyrazole (0.01 mol) with DMF-DMA (0.012 mol) in xylene under reflux for 6 hours.
- Isolation: Cool the mixture to precipitate the enaminone intermediate. Filter and recrystallize from ethanol.

- Cyclization: Reflux the enaminone (0.01 mol) with guanidine hydrochloride (0.01 mol) and anhydrous potassium carbonate (0.02 mol) in absolute ethanol for 10–12 hours.
- Purification: Pour into ice-water, neutralize with dilute HCl. Filter the precipitate and recrystallize from DMF/Ethanol (1:1).
- Validation: Confirm structure via ¹H-NMR (look for pyrimidine proton singlet ~8.5 ppm) and Mass Spectrometry.

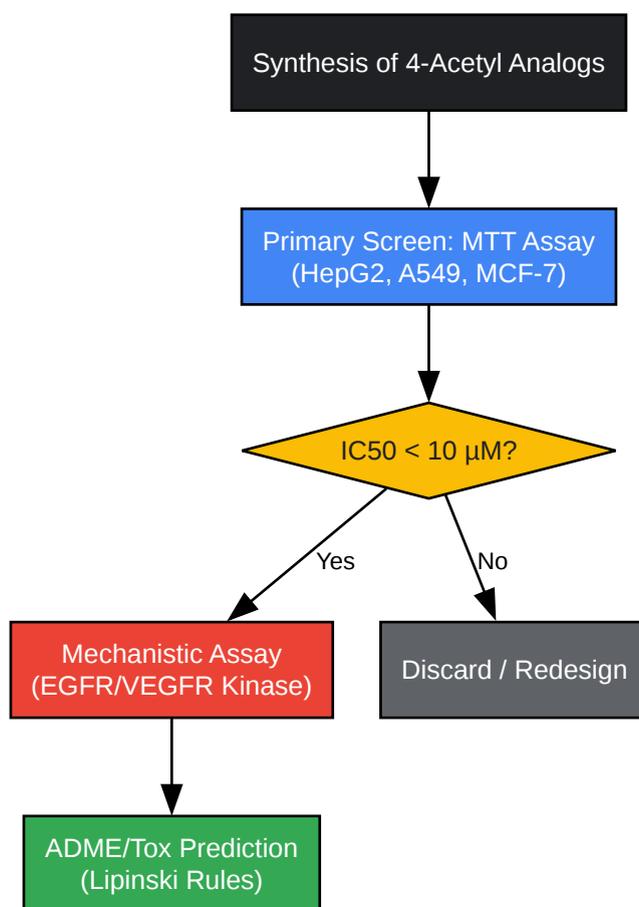
Protocol B: In Vitro EGFR Kinase Inhibition Assay

Rationale: To quantify the IC₅₀ values presented in Table 1.

- Preparation: Use a commercial EGFR Kinase Assay Kit (e.g., BPS Bioscience #40321).^[1] Prepare 5x Kinase Buffer containing MnCl₂ and DTT.
- Compound Dilution: Dissolve analogs in DMSO to 10 mM stock. Prepare serial dilutions (0.1 nM to 10 μM) in Kinase Buffer (Final DMSO < 1%).
- Reaction Assembly:
 - Add 5 μL of diluted compound to wells.
 - Add 20 μL of EGFR enzyme (0.1 ng/μL).
 - Incubate at room temperature for 15 minutes.
 - Initiate reaction by adding 25 μL of ATP/Poly-Glu-Tyr substrate mixture.
- Incubation: Incubate at 30°C for 45 minutes.
- Detection: Add 50 μL of Kinase-Glo Max reagent (Promega). Incubate for 10 minutes.
- Readout: Measure luminescence using a microplate reader. Calculate IC₅₀ using non-linear regression analysis (GraphPad Prism).

Biological Evaluation Workflow

The following workflow ensures a logical progression from synthesis to target validation.



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Figure 2: Step-by-step workflow for evaluating the biological potential of new pyrazole derivatives.

References

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Sources

- [1. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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